
3-Butyl-2-hydrazinylidene-4,5-diphenyl-2,3-dihydro-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-2-hydrazinylidene-4,5-diphenyl-2,3-dihydro-1,3-thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active molecules This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
准备方法
The synthesis of 3-Butyl-2-hydrazinylidene-4,5-diphenyl-2,3-dihydro-1,3-thiazole typically involves the reaction of appropriate thioamides with hydrazine derivatives under controlled conditions. One common method includes the cyclization of thioamides with hydrazine hydrate in the presence of a suitable catalyst. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol to facilitate the formation of the thiazole ring .
Industrial production methods may involve the optimization of reaction parameters such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
化学反应分析
3-Butyl-2-hydrazinylidene-4,5-diphenyl-2,3-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
科学研究应用
3-Butyl-2-hydrazinylidene-4,5-diphenyl-2,3-dihydro-1,3-thiazole has a wide range of scientific research applications:
作用机制
The mechanism of action of 3-Butyl-2-hydrazinylidene-4,5-diphenyl-2,3-dihydro-1,3-thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of various biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
3-Butyl-2-hydrazinylidene-4,5-diphenyl-2,3-dihydro-1,3-thiazole can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties
属性
CAS 编号 |
67644-68-2 |
|---|---|
分子式 |
C19H21N3S |
分子量 |
323.5 g/mol |
IUPAC 名称 |
(3-butyl-4,5-diphenyl-1,3-thiazol-2-ylidene)hydrazine |
InChI |
InChI=1S/C19H21N3S/c1-2-3-14-22-17(15-10-6-4-7-11-15)18(23-19(22)21-20)16-12-8-5-9-13-16/h4-13H,2-3,14,20H2,1H3 |
InChI 键 |
BLASOLUHHCALCJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=C(SC1=NN)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



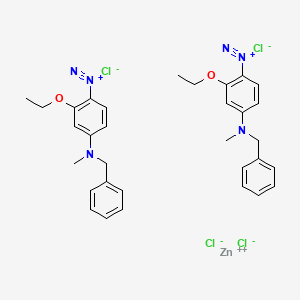
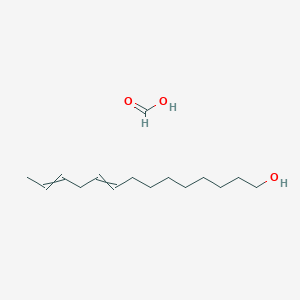
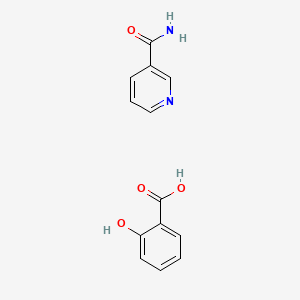
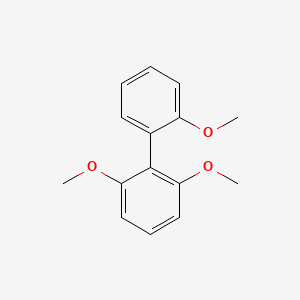

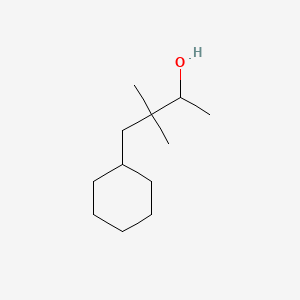

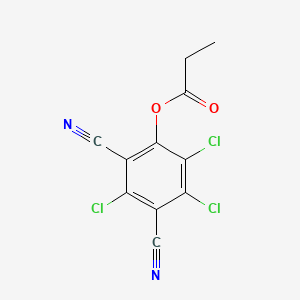
![2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one](/img/structure/B14466559.png)
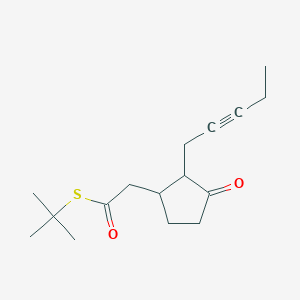
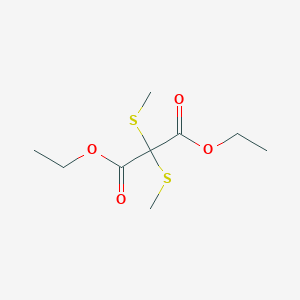
![3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide](/img/structure/B14466579.png)
![Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane](/img/structure/B14466589.png)
